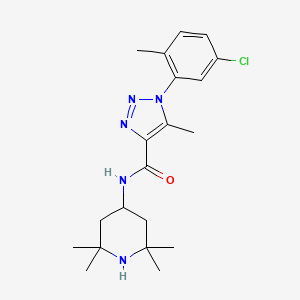
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine, also known as GW501516, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and sports. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and is known to enhance endurance, promote fat loss, and improve muscle growth.
Mécanisme D'action
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, fatty acid oxidation, and muscle fiber type. Activation of PPARδ by N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine leads to an increase in the expression of genes involved in fatty acid oxidation and an increase in the number of slow-twitch muscle fibers. This results in improved endurance, reduced fatigue, and increased fat loss.
Biochemical and Physiological Effects:
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been shown to improve endurance and reduce fatigue in both animal and human studies. It has also been found to increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models. In addition, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been shown to reduce inflammation and improve cardiovascular health in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has several advantages for lab experiments. It is easy to synthesize and has a long half-life, which makes it suitable for long-term studies. It also has a high bioavailability and can be administered orally. However, there are some limitations to its use in lab experiments. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. In addition, its effects on human performance and health are not well understood, which makes it difficult to draw definitive conclusions about its potential applications.
Orientations Futures
There are several future directions for the study of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine. One area of research is the development of safer and more effective SARMs for the treatment of metabolic disorders and sports performance enhancement. Another area of research is the investigation of the molecular mechanisms underlying the effects of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine on endurance, fat loss, and muscle growth. Finally, there is a need for further studies to evaluate the safety and efficacy of N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine in human subjects.
Méthodes De Synthèse
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine can be synthesized through a series of chemical reactions starting from 2,6-dichlorophenol. The first step involves the conversion of 2,6-dichlorophenol to 2,6-dichlorophenylhydrazine, which is then reacted with butylbromide to form N-butyl-2,6-dichlorophenylhydrazine. This intermediate is then reacted with 1-bromohexane to form the final product, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine.
Applications De Recherche Scientifique
N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been extensively studied for its potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models. In addition, N-butyl-6-(2,6-dichlorophenoxy)-1-hexanamine has been found to improve endurance and reduce fatigue in both animal and human studies. It has also been studied for its potential applications in the field of sports as a performance-enhancing drug.
Propriétés
IUPAC Name |
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl2NO/c1-2-3-11-19-12-6-4-5-7-13-20-16-14(17)9-8-10-15(16)18/h8-10,19H,2-7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDPKVUMXIOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(2,6-dichlorophenoxy)hexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)
![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)